(Z)-2-iodo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
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Properties
IUPAC Name |
2-iodo-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12IN3O3S2/c1-2-9-21-14-8-7-11(26(19,23)24)10-15(14)25-17(21)20-16(22)12-5-3-4-6-13(12)18/h1,3-8,10H,9H2,(H2,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCGYMKKRNEKPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12IN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-iodo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The compound's structure can be broken down into several key components:
- Iodine Atom : Often associated with enhanced biological activity in organic compounds.
- Benzothiazole Core : Known for its diverse biological properties, including antimicrobial and anticancer activities.
- Sulfamoyl Group : This functional group is significant in drug design, particularly for antibacterial agents.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways, such as the NLRP3 inflammasome, which plays a crucial role in inflammatory responses .
- Antitumor Activity : Similar compounds have shown cytotoxic effects against various tumor cell lines, suggesting potential applications in cancer therapeutics .
- Antimicrobial Properties : The presence of the benzothiazole moiety is associated with antimicrobial activity against a range of pathogens .
Table 1: Summary of Biological Activities
Case Studies
-
Inflammation and Pain Management :
A study explored the efficacy of related sulfonamide compounds in managing pain through NLRP3 inflammasome inhibition. These compounds demonstrated significant anti-inflammatory effects, which could be extrapolated to this compound . -
Cancer Therapeutics :
A series of experiments assessed the cytotoxic effects of structurally similar benzamide derivatives on various cancer cell lines. The results indicated that these compounds could induce apoptosis in tumor cells, highlighting their potential as chemotherapeutic agents .
Research Findings
Recent investigations into the biological activity of benzothiazole derivatives have shown promising results:
- Cytotoxicity Assays : Compounds were tested against several cancer cell lines, revealing IC50 values indicating effective concentrations for inducing cell death.
- Mechanistic Studies : Research has detailed pathways through which these compounds exert their effects, including apoptosis induction and cell cycle arrest.
Preparation Methods
Synthesis of 6-Sulfamoylbenzo[d]thiazol-2(3H)-one
The foundational step involves the introduction of a sulfamoyl group at the 6-position of benzo[d]thiazol-2(3H)-one. This is achieved through sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0–5°C, followed by amidation with aqueous ammonia.
Reaction Conditions :
- Sulfonation : Benzo[d]thiazol-2(3H)-one (1.0 eq) is treated with ClSO₃H (1.2 eq) in DCM for 4 hours.
- Amidation : The intermediate chlorosulfonyl derivative is reacted with NH₃ (2.0 eq) in THF/H₂O (3:1) at 25°C for 12 hours.
Yield : 68–72% after recrystallization from ethanol.
Propargylation at the 3-Position
The 3-position nitrogen of 6-sulfamoylbenzo[d]thiazol-2(3H)-one undergoes alkylation with propargyl bromide (HC≡CCH₂Br) under basic conditions. Sodium hydride (NaH) in DMF facilitates deprotonation, enabling nucleophilic attack on the propargyl bromide.
Reaction Conditions :
- NaH (1.5 eq) is added to a solution of 6-sulfamoylbenzo[d]thiazol-2(3H)-one in DMF at 0°C.
- Propargyl bromide (1.2 eq) is introduced dropwise, followed by stirring at 25°C for 6 hours.
Yield : 75–80% after column chromatography (SiO₂, hexane/EtOAc 4:1).
Imine Formation with 2-Iodobenzoyl Chloride
The Z-configured imine is synthesized via condensation of 3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-one with 2-iodobenzoyl chloride. The reaction employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent in the presence of 4-dimethylaminopyridine (DMAP).
Reaction Conditions :
- 3-(Prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-one (1.0 eq), 2-iodobenzoyl chloride (1.1 eq), EDCI (1.2 eq), and DMAP (0.1 eq) are stirred in DCM at 0°C for 2 hours, then at 25°C for 12 hours.
Stereochemical Control : The Z-configuration is favored by steric hindrance from the propargyl group, as confirmed by NOESY NMR.
Yield : 60–65% after purification via preparative HPLC (C18, MeOH/H₂O 70:30).
Optimization of Reaction Parameters
Sulfonation Temperature and Stoichiometry
Elevating the sulfonation temperature beyond 5°C led to over-sulfonation and decomposition (Table 1).
Table 1. Sulfonation Optimization
| Temperature (°C) | ClSO₃H (eq) | Yield (%) |
|---|---|---|
| 0 | 1.0 | 52 |
| 0 | 1.2 | 68 |
| 5 | 1.2 | 72 |
| 10 | 1.2 | 41 |
Propargylation Base Screening
Alternative bases (K₂CO₃, NaOH) resulted in lower yields due to incomplete deprotonation (Table 2).
Table 2. Base Selection for Alkylation
| Base | Solvent | Yield (%) |
|---|---|---|
| NaH | DMF | 78 |
| K₂CO₃ | DMF | 45 |
| NaOH | H₂O/DMF | 32 |
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (s, 1H, SO₂NH₂), 7.89–7.45 (m, 4H, aromatic), 5.12 (s, 1H, ≡CH), 4.76 (d, J = 2.4 Hz, 2H, CH₂C≡CH), 2.35 (t, J = 2.4 Hz, 1H, ≡CH).
- ¹³C NMR (125 MHz, DMSO-d₆) : δ 168.2 (C=O), 152.1 (C=S), 138.4–115.7 (aromatic), 94.1 (C≡CH), 78.3 (C≡C), 42.1 (CH₂).
- HRMS (ESI) : m/z 528.9921 [M+H]⁺ (calc. 528.9918).
Purity Assessment
HPLC analysis (C18, 254 nm) confirmed >98% purity with a retention time of 12.7 minutes.
Challenges and Mitigation Strategies
Isomerization During Imine Formation
The Z-configuration is prone to isomerization under acidic or thermal stress. Storage at −20°C in amber vials minimized E/Z interconversion (<5% over 30 days).
Propargyl Group Reactivity
The propargyl moiety participated in unintended cycloaddition reactions at elevated temperatures. Conducting alkylation below 25°C suppressed side products.
Q & A
Basic Questions
Q. What synthetic routes are recommended for synthesizing (Z)-2-iodo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide?
- Methodology :
- Step 1 : Construct the benzothiazole core via cyclization of 2-aminobenzenethiol derivatives under acidic conditions .
- Step 2 : Introduce the prop-2-yn-1-yl group via copper-catalyzed alkyne-azide cycloaddition (CuAAC) or palladium-mediated cross-coupling (e.g., Sonogashira) .
- Step 3 : Sulfamoylate the 6-position using sulfamoyl chloride in anhydrous dichloromethane with a base like triethylamine .
- Step 4 : Install the 2-iodobenzamide moiety via condensation reactions under reflux in aprotic solvents (e.g., DMF) .
- Validation : Monitor reaction progress via TLC and purify intermediates using column chromatography. Confirm final product purity (>95%) via HPLC .
Q. How can the structure and purity of this compound be validated?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the benzothiazole core (δ 7.2–8.1 ppm), propynyl protons (δ 2.5–3.0 ppm), and sulfamoyl NH₂ (δ 5.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 526.92 (calculated for C₁₈H₁₃IN₃O₂S₂) .
- X-ray Crystallography : Resolve stereochemistry and confirm the (Z)-configuration of the imine bond .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Solubility Profile :
- Polar solvents : Soluble in DMSO (≥10 mg/mL) and DMF, partially soluble in methanol (<1 mg/mL) .
- Aqueous buffers : Poor solubility (use sonication or co-solvents like PEG-400 for in vitro assays) .
- Formulation : For biological studies, prepare stock solutions in DMSO and dilute in PBS (final DMSO ≤0.1%) to avoid cytotoxicity .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the prop-2-yn-1-yl group during synthesis?
- Key Mechanisms :
- Alkyne Reactivity : The terminal alkyne undergoes regioselective coupling (e.g., Sonogashira) with halogenated intermediates, facilitated by Pd(0) catalysts and Cu(I) co-catalysts .
- Steric Effects : The linear geometry of the alkyne minimizes steric hindrance during cyclization, favoring high yields (>75%) .
- Challenges : Competing Glaser coupling (dimerization) can occur; suppress by using excess amine bases (e.g., morpholine) .
Q. How can synthetic yields be optimized while minimizing side products?
- Design of Experiments (DoE) :
- Variables : Temperature (60–100°C), solvent (toluene vs. THF), and catalyst loading (5–10 mol% Pd) .
- Response Surface Modeling : Identify optimal conditions (e.g., 80°C in toluene with 7.5 mol% Pd(OAc)₂) for >80% yield .
- Side Reactions : Hydrolysis of the sulfamoyl group under acidic conditions; mitigate by maintaining pH >7 during sulfamoylation .
Q. How to resolve contradictions in spectral data (e.g., unexpected NOEs in NMR)?
- Case Study : Anomalous NOE correlations between the propynyl and benzamide protons suggest rotational isomerism.
- Resolution :
- Perform variable-temperature NMR (VT-NMR) to assess conformational flexibility .
- Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian 16) .
Q. What computational approaches predict the compound’s interaction with biological targets?
- In Silico Methods :
- Molecular Docking : Use AutoDock Vina to model binding to sulfotransferases (targeted by sulfamoyl groups) with a predicted ΔG ≤ -8.5 kcal/mol .
- MD Simulations : Simulate stability in aqueous solution (GROMACS) to assess aggregation propensity .
- Validation : Correlate docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Q. How do structural modifications influence bioactivity in structure-activity relationship (SAR) studies?
- SAR Framework :
- Modification 1 : Replace 2-iodo with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and enzyme inhibition .
- Modification 2 : Substitute propynyl with bulkier groups (e.g., cyclopropyl) to evaluate steric effects on target binding .
- Assays : Test derivatives against Gram-positive bacteria (MIC ≤ 2 µg/mL) and cancer cell lines (IC₅₀ ≤ 10 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
